(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c21-26(22,13-10-16-6-2-1-3-7-16)20-11-4-5-12-23-17-8-9-18-19(14-17)25-15-24-18/h1-3,6-10,13-14,20H,11-12,15H2/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPLSYPRHALMQK-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment of the but-2-yn-1-yl group: This step involves the alkylation of the benzo[d][1,3]dioxole with a suitable alkyne precursor under basic conditions.
Formation of the phenylethenesulfonamide group: This can be accomplished by reacting the intermediate with phenyl vinyl sulfone under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce the corresponding amine.
Scientific Research Applications
(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares (E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide to structurally analogous compounds reported in the literature, focusing on synthesis, substituent effects, and physicochemical properties.
Substituent Effects on Physicochemical Properties
Melting points, yields, and spectroscopic data for selected analogs are summarized below:
Observations :
- Electron-Withdrawing Groups (e.g., bromo, nitro): Increase melting points (e.g., compound 4e : 182–183°C) due to enhanced intermolecular interactions .
- Alkyne Linkers : The target compound’s but-2-yn-1-yl chain may reduce solubility compared to methylene or ether linkers in analogs .
- Sulfonamide vs.
Spectroscopic Characterization
- 1H-NMR : Benzo[d][1,3]dioxole protons resonate at δ 5.90–6.00 ppm (e.g., compound 5p : δ 5.97) . Aromatic protons in sulfonamides appear downfield (δ 7.20–8.50 ppm) due to electron withdrawal .
- 13C-NMR : The sulfonamide sulfur induces deshielding of adjacent carbons (e.g., C=O at δ 165–170 ppm in sulfonamides vs. δ 155–160 ppm in amides) .
Key Difference : The (E)-ethenesulfonamide moiety in the target compound would show distinct coupling constants (J ≈ 12–16 Hz for trans-configuration) in 1H-NMR, absent in saturated analogs .
Research Implications and Limitations
- Biological Activity: Piperonyl-containing compounds often target enzymes like monooxygenases or neurotransmitter receptors [[2]–[5]].
- Synthetic Challenges : The alkyne linker requires careful optimization to avoid side reactions (e.g., polymerization).
Limitations : Direct comparisons are hindered by the absence of data on the target compound’s synthesis, bioactivity, or stability.
Data Tables for Key Analogs
Biological Activity
(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of sulfonamides, which are known for their diverse pharmacological effects. The unique structural features of this compound, particularly the presence of a benzo[d][1,3]dioxole moiety, suggest possible interactions with biological macromolecules that could influence various biochemical pathways.
The molecular formula of this compound is , with a molecular weight of approximately 341.4 g/mol. The compound is characterized by its sulfonamide group and a phenylethenesulfonamide backbone, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.4 g/mol |
| Structure | Structure |
Antimicrobial Properties
Sulfonamides are traditionally recognized for their antimicrobial properties. Research has shown that compounds with similar structures to this compound exhibit significant antibacterial activity against various strains of bacteria. The mechanism often involves the inhibition of bacterial folic acid synthesis, which is essential for nucleic acid production.
Anticancer Activity
Recent studies have explored the anticancer potential of sulfonamide derivatives. The presence of the benzo[d][1,3]dioxole moiety in this compound may enhance its ability to induce apoptosis in cancer cells. For instance, research indicated that similar compounds could inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
Case Studies
- Study on Cell Lines : In vitro studies on breast cancer cell lines demonstrated that compounds structurally related to this compound exhibited IC50 values in the micromolar range, indicating effective cytotoxicity.
- Mechanistic Insights : A study highlighted that the compound interacts with specific protein targets involved in cell signaling pathways, leading to altered expression of genes associated with cell survival and proliferation.
The biological activity of this compound can be attributed to its ability to form hydrogen bonds with target proteins or nucleic acids. This interaction can disrupt normal cellular functions and promote therapeutic effects.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for (E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling a benzo[d][1,3]dioxole derivative to a propargylamine intermediate. Critical steps include:
- Sonogashira coupling to introduce the alkyne moiety .
- Sulfonamide formation using sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Stereochemical control for the (E)-configuration via reaction temperature modulation (e.g., maintaining <40°C to prevent isomerization) .
- Purification via column chromatography or preparative HPLC, as described for analogous compounds .
Q. What characterization techniques are essential for confirming the compound’s structure and purity?
- Methodological Answer :
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm connectivity and stereochemistry .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- HPLC with UV/Vis detection to assess purity (>95% required for biological assays) .
- Infrared spectroscopy (IR) to identify functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .
Q. What are the critical physical properties influencing experimental design?
- Methodological Answer : Key properties include:
- Solubility : Typically soluble in DMSO or DMF but limited in aqueous buffers, necessitating stock solutions in polar aprotic solvents .
- Stability : Susceptible to hydrolysis under acidic/basic conditions; storage at –20°C in inert atmospheres is recommended .
- Melting point : Reported analogs have melting points between 150–200°C, requiring precise temperature control during recrystallization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Contradictions may arise from assay variability or structural analogs. Strategies include:
- Dose-response profiling across multiple cell lines (e.g., cancer vs. normal cells) to validate target specificity .
- Structural-activity relationship (SAR) studies : Synthesize analogs with modified sulfonamide or benzo[d][1,3]dioxole groups to identify critical pharmacophores .
- Orthogonal assays : Combine enzymatic inhibition assays with cellular apoptosis markers (e.g., caspase-3 activation) to confirm mechanism .
Q. What computational approaches predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking (e.g., AutoDock Vina) to model binding to enzymes like carbonic anhydrase or kinases, leveraging the benzo[d][1,3]dioxole moiety’s π-π stacking potential .
- Molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .
- Quantum mechanical calculations (DFT) to evaluate electronic properties influencing reactivity, such as sulfonamide charge distribution .
Q. How can crystallographic data improve the understanding of this compound’s reactivity?
- Methodological Answer :
- Single-crystal X-ray diffraction (using tools like SHELXL or Mercury ) to resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonds involving sulfonamide groups) .
- Void analysis in crystal packing to predict solubility and stability .
- Comparative crystallography with analogs to correlate structural features (e.g., alkyne geometry) with biological activity .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance oral bioavailability .
- Microsomal stability assays (using liver S9 fractions) to identify metabolic hotspots (e.g., alkyne oxidation) .
- Plasma protein binding studies (equilibrium dialysis) to adjust dosing regimens .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
